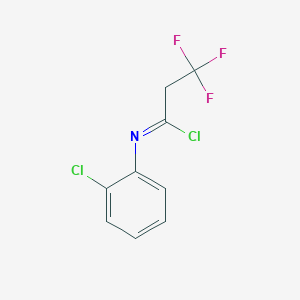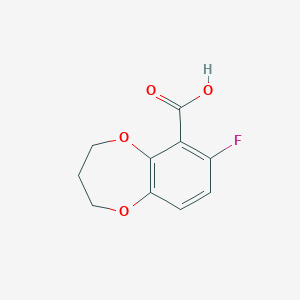
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: is an organic compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a fluorine atom at the 7th position, a carboxylic acid group at the 6th position, and a 1,5-benzodioxepine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the following steps:
Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzodioxepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic reactions.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
- Used in the development of novel therapeutic agents.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparación Con Compuestos Similares
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but with a benzopyran ring instead of a benzodioxepine ring.
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carboxylic acid group.
Uniqueness:
- The presence of the fluorine atom and the carboxylic acid group in the benzodioxepine ring system makes 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid unique in terms of its chemical reactivity and potential applications.
Propiedades
Fórmula molecular |
C10H9FO4 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C10H9FO4/c11-6-2-3-7-9(8(6)10(12)13)15-5-1-4-14-7/h2-3H,1,4-5H2,(H,12,13) |
Clave InChI |
AARGQGIIYNAEAG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C(=C(C=C2)F)C(=O)O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



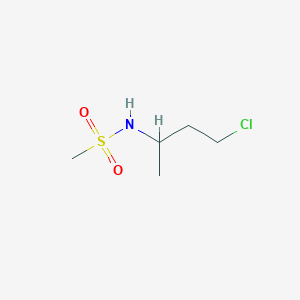
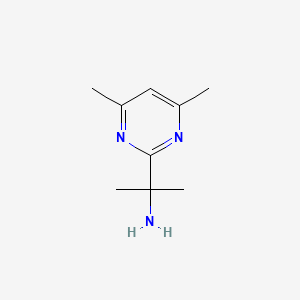
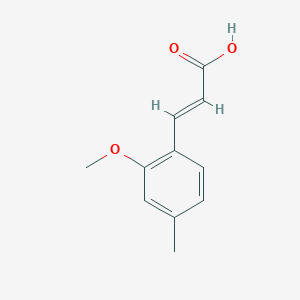
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)

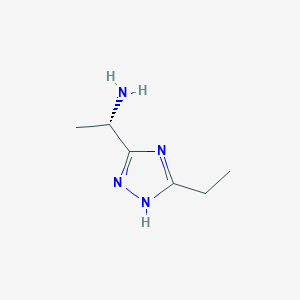
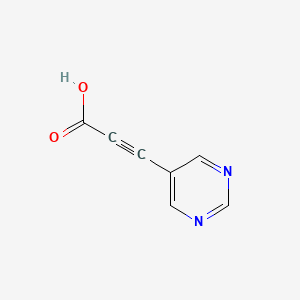
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)


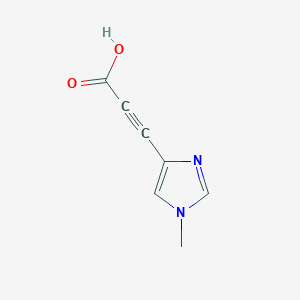
![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
